molecular formula C9H11NO2 B1612497 DL-Phenylalanine-3,3-d2 CAS No. 96259-02-8

DL-Phenylalanine-3,3-d2

Cat. No.: B1612497
CAS No.: 96259-02-8
M. Wt: 167.2 g/mol
InChI Key: COLNVLDHVKWLRT-NCYHJHSESA-N
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Description

DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine, a naturally occurring amino acid. The compound has the molecular formula C9H9D2NO2 and a molecular weight of 167.20 g/mol . It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of several important molecules, including melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same enzymes and receptors that interact with phenylalanine.

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is a precursor to tyrosine, and thus is indirectly involved in the synthesis of catecholamines (such as dopamine and norepinephrine) and thyroid hormones. It is also involved in the synthesis of phenylpyruvate, phenyllactate, and phenylacetate . This compound, being an isotopically labeled version of phenylalanine, is expected to be involved in the same pathways.

Pharmacokinetics

In the liver, it can be converted to tyrosine by the enzyme phenylalanine hydroxylase . The deuterium atoms in this compound may influence its absorption, distribution, metabolism, and excretion due to the kinetic isotope effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine-3,3-d2 typically involves the incorporation of deuterium atoms into the phenylalanine molecule. One common method is the catalytic hydrogenation of phenylpyruvic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 3,3-positions with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylalanine-3,3-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Phenylalanine-3,3-d2 is extensively used in various fields of scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Phenylalanine-3,3-d2 is unique due to its specific isotopic labeling at the 3,3-positions, which provides distinct advantages in spectroscopic studies. This allows for more precise tracking and analysis compared to other isotopically labeled compounds .

Properties

IUPAC Name

2-amino-3,3-dideuterio-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583946
Record name (beta,beta-~2~H_2_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96259-02-8
Record name (beta,beta-~2~H_2_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-3,3-d2
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Reactant of Route 6
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